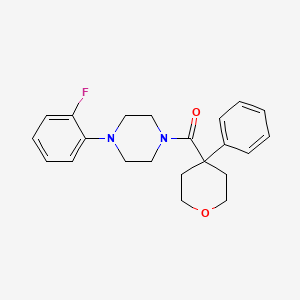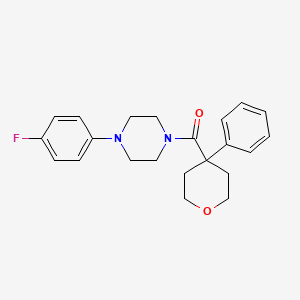![molecular formula C19H20FNO2 B6562758 N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1091085-38-9](/img/structure/B6562758.png)
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide, or 4-F-MPOC, is a small molecule that has recently been studied for its potential applications in scientific research. This molecule has a variety of interesting properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of proteins.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Medicinal Chemistry
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide exhibits structural similarities to fentanyl, an internationally controlled synthetic opioid. Researchers have explored its potential as an analgesic or pain-relieving agent. Further studies are needed to assess its efficacy, safety, and potential for abuse. Additionally, investigations into its binding affinity to opioid receptors and metabolic pathways could inform drug design and optimization .
Anticancer Properties
Recent findings suggest that this compound may exhibit biological activity against certain types of cancer cells. Researchers have investigated its potential as an antitumor agent. Understanding its mechanism of action and interactions with cancer-related pathways could lead to novel therapeutic strategies.
Antibacterial and Antifungal Activity
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide has demonstrated antibacterial and antifungal properties. Scientists have explored its effectiveness against various pathogens, including bacteria and fungi. Investigating its mode of action and potential synergies with existing antimicrobial agents is crucial for developing new treatments .
Chemical Synthesis and Organic Chemistry
Researchers have utilized this compound in synthetic chemistry, particularly as a building block for creating more complex molecules. Its unique structure allows for diverse functionalization, making it valuable for designing novel organic compounds. Investigations into its reactivity, stability, and versatility are ongoing .
Metabolism and Toxicology Studies
Understanding the metabolic pathways of N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide is essential for assessing its safety and potential adverse effects. Researchers have studied its metabolism in vitro and in vivo, identifying key metabolites and potential toxic intermediates. Such knowledge informs risk assessments and regulatory decisions .
Forensic and Toxicological Applications
Given its presence in illicit drug markets, forensic scientists use analytical methods to detect and quantify N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide in biological samples. These analyses aid in postmortem investigations, identifying cases of overdose or illicit drug use. Developing reliable detection methods and reference standards is crucial for accurate forensic analysis .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)14-21-18(22)19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNSCPCEWYKJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-3-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562676.png)
![3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B6562683.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B6562689.png)
![1-cyclohexyl-3-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562690.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562721.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


